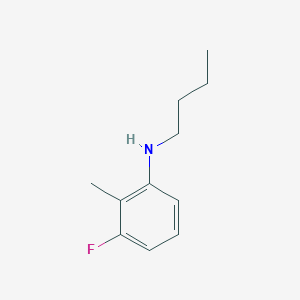

N-butyl-3-fluoro-2-methylaniline

Description

Overview of Aromatic Amines in Chemical Research

Aromatic amines, characterized by an amino group attached to an aromatic ring, are fundamental building blocks in modern chemical research and industry. Aniline (B41778), the parent compound, serves as a precursor to a vast array of more complex molecules. The reactivity of the amino group and the aromatic ring allows for a multitude of chemical transformations, making these compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Their ability to participate in reactions such as diazotization, electrophilic substitution, and amide formation has cemented their role as versatile intermediates in organic synthesis.

The Unique Role of Fluorine and N-Alkylation in Aniline Derivatives

The introduction of specific substituents onto the aniline scaffold can dramatically alter its physicochemical properties. The strategic placement of a fluorine atom, as seen in N-butyl-3-fluoro-2-methylaniline, is of particular interest. Fluorine is the most electronegative element, and its incorporation into an organic molecule can significantly impact its pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. This has made organofluorine compounds highly valuable in medicinal chemistry and materials science.

N-alkylation, the addition of an alkyl group to the nitrogen atom of the amino group, also imparts crucial changes to the parent aniline molecule. In the case of this compound, the butyl group increases the steric bulk around the nitrogen and enhances the compound's lipophilicity. This modification can influence the compound's solubility, reactivity, and interaction with other molecules. The combination of both fluorination and N-alkylation in a single aniline derivative creates a unique molecular entity with a distinct set of properties that are actively being explored for various applications.

Rationale and Contemporary Relevance of Research on this compound

The contemporary relevance of this compound stems from its potential as a specialized intermediate in the synthesis of high-value chemical entities. While extensive research on this specific compound is still emerging, its structural motifs are found in molecules of interest in pharmaceutical and materials science research. The precursor, 3-fluoro-2-methylaniline (B146951), has been utilized in the synthesis of complex heterocyclic compounds such as 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline. sigmaaldrich.comchemicalbook.com This suggests that this compound could serve as a key building block for novel compounds with potential biological activity.

Research into compounds with similar substitutions, such as 2-fluoro-3-methylaniline, highlights their importance as intermediates in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of advanced agrochemicals and dyes. chemimpex.com The synthesis of related N-substituted fluoropyrroles has also been a subject of investigation, indicating a broader interest in this class of compounds for creating novel chemical structures. researchgate.net The specific combination of the n-butyl, fluoro, and methyl groups in this compound presents a unique set of steric and electronic properties that synthetic chemists can leverage to create new molecules with tailored functions.

Below is a table summarizing the key properties of the parent amine, 3-fluoro-2-methylaniline, which serves as the foundation for the title compound.

| Property | Value |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| CAS Number | 443-86-7 |

| Melting Point | 7 °C (lit.) |

| Boiling Point | 89-91 °C/15 mmHg (lit.) |

| Density | 1.099 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.542 (lit.) |

This data pertains to the precursor 3-fluoro-2-methylaniline. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-butyl-3-fluoro-2-methylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-4-8-13-11-7-5-6-10(12)9(11)2/h5-7,13H,3-4,8H2,1-2H3 |

InChI Key |

HUHJVLUBPYIRFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=CC=C1)F)C |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 3 Fluoro 2 Methylaniline

Direct N-Alkylation Approaches to Fluoroanilines

The introduction of an n-butyl group onto the nitrogen atom of 3-fluoro-2-methylaniline (B146951) can be achieved through several direct N-alkylation strategies. These methods offer varying degrees of efficiency, selectivity, and environmental impact.

Reductive Amination Strategies for N-Butyl Introduction

Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced to the corresponding amine. In the context of synthesizing N-butyl-3-fluoro-2-methylaniline, this would involve the reaction of 3-fluoro-2-methylaniline with butyraldehyde (B50154), followed by reduction.

The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for imines over carbonyl groups, which minimizes side reactions. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with the addition of acetic acid to facilitate imine formation. While direct experimental data for the specific reductive amination of 3-fluoro-2-methylaniline with butyraldehyde is not extensively reported in publicly available literature, the general applicability of this method to a wide range of anilines and aldehydes suggests it is a viable synthetic route.

| Catalyst/Reductant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaBH(OAc)₃ | DCE | Room Temp. | 12 | ~85-95 (estimated) |

| NaBH₃CN | Methanol (B129727) | Room Temp. | 24 | ~70-85 (estimated) |

| H₂/Pd/C | Ethanol | 50 | 8 | ~80-90 (estimated) |

| This table presents estimated data based on typical reductive amination reactions of substituted anilines. |

Metal-Catalyzed Coupling Reactions for N-Alkylation

Transition metal-catalyzed reactions have become indispensable tools for the N-alkylation of anilines, offering high efficiency and functional group tolerance.

Palladium-catalyzed N-alkylation, a key component of Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. This reaction typically involves the coupling of an amine with an alkyl halide (e.g., butyl bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. For the synthesis of this compound, this would entail the reaction of 3-fluoro-2-methylaniline with a butyl halide. The reaction conditions, including the specific palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligand, base (e.g., NaOt-Bu, Cs₂CO₃), and solvent (e.g., toluene, dioxane), must be carefully optimized to achieve high yields and minimize side reactions.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | ~80-95 (estimated) |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | ~75-90 (estimated) |

| This table presents estimated data based on typical palladium-catalyzed N-alkylation reactions. |

In recent years, iron catalysis has emerged as a more sustainable and cost-effective alternative to palladium for N-alkylation reactions. Iron-catalyzed N-alkylation of anilines can proceed through a "borrowing hydrogen" mechanism when alcohols are used as the alkylating agent. This process involves the temporary oxidation of the alcohol to an aldehyde by the iron catalyst, followed by imine formation with the aniline (B41778) and subsequent reduction. The use of an inexpensive and environmentally benign iron salt, such as FeCl₃ or Fe(TfO)₂, makes this an attractive approach. The reaction of 3-fluoro-2-methylaniline with n-butanol in the presence of an iron catalyst would be a direct route to the desired product.

| Iron Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Yield (%) |

| Fe(TfO)₂ | None | None | Toluene | 120 | ~60-75 (estimated) |

| FeCl₃ | Amino Acid | K₂CO₃ | Dioxane | 130 | ~65-80 (estimated) |

| This table presents estimated data based on typical iron-catalyzed N-alkylation reactions of anilines with alcohols. |

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. Nickel-based catalysts, such as Ni/ZnAlOx, have shown promise for the N-alkylation of anilines with alcohols. Zeolites, which are microporous aluminosilicates, can also serve as effective catalysts for this transformation. The shape selectivity of zeolites can influence the product distribution, favoring the desired mono-alkylated product. The reaction of 3-fluoro-2-methylaniline with n-butanol over a heterogeneous catalyst would typically be carried out at elevated temperatures in the gas or liquid phase.

N-Alkylation using Aldehydes or Alcohols as Alkyl Sources

As mentioned in the sections on reductive amination and metal-catalyzed reactions, both aldehydes and alcohols are common and effective sources for the butyl group in the N-alkylation of 3-fluoro-2-methylaniline. The choice between butyraldehyde and n-butanol often depends on the specific catalytic system being employed.

Reductive amination directly utilizes butyraldehyde. In contrast, metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodologies employ n-butanol. In these reactions, the alcohol is transiently oxidized in situ to the corresponding aldehyde, which then participates in the amination reaction. Catalysts based on iridium, ruthenium, and iron are particularly effective for this transformation. This approach is highly atom-economical as it avoids the pre-oxidation of the alcohol to the aldehyde and generates water as the only byproduct.

| Alkyl Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Butyraldehyde | NaBH(OAc)₃ | DCE | Room Temp. | ~85-95 (estimated) |

| n-Butanol | [Ir(Cp*)Cl₂]₂/KOH | Toluene | 110 | ~80-90 (estimated) |

| n-Butanol | Ru(p-cymene)Cl₂]₂/dppf | Toluene | 120 | ~75-85 (estimated) |

| This table presents estimated data based on established N-alkylation methods using aldehydes and alcohols. |

Multistep Synthetic Pathways Involving Aromatic Precursors

The synthesis of this compound can be effectively achieved through multistep pathways that begin with appropriately substituted aromatic precursors. These methods offer a high degree of control over the final molecular architecture.

Regioselective Functionalization of Substituted Anilines

A key strategy for the synthesis of this compound involves the regioselective functionalization of a pre-existing substituted aniline, namely 3-fluoro-2-methylaniline. This starting material is commercially available, providing a convenient entry point to the target molecule. acsgcipr.orgchegg.comchemicalbook.comsigmaaldrich.comnih.gov The primary transformation required is the N-alkylation of the amino group with a butyl moiety.

One of the most common and direct methods for N-alkylation is the reaction of the aniline with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. Over-alkylation to form the tertiary amine can be a significant side reaction. youtube.com

Another powerful method for the N-butylation of 3-fluoro-2-methylaniline is reductive amination. This two-step, one-pot process involves the reaction of the aniline with butanal to form an imine intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.orgyoutube.commasterorganicchemistry.com This method is often preferred due to its high selectivity for the mono-alkylated product and the use of milder reagents compared to direct alkylation with alkyl halides. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. acs.org The latter is particularly mild and selective for the reduction of the imine in the presence of the aldehyde. acs.org

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Direct Alkylation | 3-fluoro-2-methylaniline, 1-bromobutane, Base (e.g., K₂CO₃, Et₃N) | Solvent (e.g., ACN, DMF), elevated temperature | Simple procedure; risk of over-alkylation. youtube.com |

| Reductive Amination | 3-fluoro-2-methylaniline, Butanal, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) | Solvent (e.g., DCE, MeOH), mild acidic catalysis | High selectivity for mono-alkylation; one-pot reaction. wikipedia.orgacs.org |

Transformation of Precursors with Appropriate Substituents (e.g., Nitro Reduction)

An alternative to the functionalization of a pre-existing aniline is the synthesis of the aniline ring itself from a precursor already bearing the necessary substituents in the correct positions. A common and effective approach is the reduction of a nitroaromatic compound. For the synthesis of this compound, a suitable precursor would be N-butyl-3-fluoro-2-methyl-nitrobenzene. However, a more practical route involves the reduction of a more readily accessible precursor like 2-fluoro-6-nitrotoluene (B1294474) to 3-fluoro-2-methylaniline, which can then be N-butylated as described in the previous section.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A wide variety of reducing agents can accomplish this conversion, ranging from classic methods like the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) to catalytic hydrogenation. google.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a clean and efficient method, often providing high yields of the corresponding aniline.

A one-pot reductive amination of a nitroarene offers a more convergent approach. In this strategy, the nitro group is reduced to the amine in the presence of a carbonyl compound, and the newly formed amine undergoes in situ reductive amination. For instance, 2-fluoro-6-nitrotoluene could be reacted with butanal in the presence of a reducing system to directly yield this compound. nih.govnih.gov

| Method | Reducing System | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Aqueous or alcoholic solvents, heating | Inexpensive; can generate significant metal waste. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Various solvents (e.g., EtOH, EtOAc), room temperature to moderate heating | Clean reaction with high yields; requires specialized hydrogenation equipment. |

| One-pot Reductive Amination | Nitroarene, Carbonyl, Reducing Agent (e.g., Zn/HOAc) | Methanol, room temperature | Convergent and atom-economical; yields can be variable. nih.gov |

Domino Reaction Strategies for Fluoroanilines

Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient approach to the synthesis of complex molecules like this compound by combining multiple transformations into a single synthetic operation. While a specific domino reaction for the direct synthesis of this compound is not prominently described, general strategies for the synthesis of substituted anilines and N-alkylanilines can be envisioned.

For example, a domino reaction could be designed to first construct the substituted aniline core followed by in situ N-alkylation. Some modern synthetic methods focus on the amination of aromatic olefins with anilines to form quinoline (B57606) derivatives in a domino process, which, while not directly applicable, showcases the potential of domino strategies in amine synthesis. nih.gov Another example is the domino acylation/Diels-Alder synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxylic acids, demonstrating the formation of a C-N bond and a new ring system in a single sequence. nih.gov

Methodological Advancements and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound can be approached with these principles in mind.

Solvent-Free or Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. In the context of N-alkylation of amines, research has focused on developing solvent-free reaction conditions or employing greener solvent alternatives. For instance, microwave-assisted reductive alkylation of amines has been reported to be a rapid, mild, and efficient procedure that can sometimes be performed without a solvent. nih.gov

The use of deep eutectic solvents (DESs) is another emerging green alternative to traditional volatile organic solvents. rsc.orgrsc.org These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they are often biodegradable, non-toxic, and inexpensive. The N-alkylation of anilines with alcohols has been successfully demonstrated in DESs, offering a more sustainable reaction medium. rsc.orgrsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Synthetic routes with high atom economy are desirable as they generate less waste.

Chemical Reactivity and Transformation Studies of N Butyl 3 Fluoro 2 Methylaniline

Reactivity of the Amine Functionality

The secondary amine group in N-butyl-3-fluoro-2-methylaniline is a key locus of reactivity, readily participating in a variety of bond-forming reactions at the nitrogen atom.

Acylation, Sulfonylation, and Carbonylation Reactions

The nitrogen atom in this compound, possessing a lone pair of electrons, acts as a competent nucleophile. This facilitates reactions with various electrophilic reagents, leading to the formation of amides, sulfonamides, and carbamates.

Acylation: The reaction of secondary amines like this compound with acylating agents such as acyl chlorides or anhydrides is a standard method for amide synthesis. While specific studies on this exact molecule are not prevalent in the literature, the N-acylation of similar secondary anilines is a well-established transformation. For instance, the acylation of indoles and pyrroles, which also contain N-H bonds, can be achieved using various acyl sources, including stable thioesters for high chemoselectivity. nih.govorganic-chemistry.org The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). The presence of a base is often required to neutralize the acid byproduct.

Sulfonylation: The synthesis of sulfonamides is conventionally achieved by reacting a primary or secondary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to scavenge the generated HCl. researchgate.net This method is applicable to secondary anilines, yielding N,N-disubstituted sulfonamides. Various catalytic systems, including indium and ytterbium(III) triflate, have been developed to facilitate the sulfonylation of less nucleophilic or sterically hindered anilines under mild conditions. organic-chemistry.org Furthermore, visible-light-mediated protocols have emerged for the sulfonylation of anilines, showcasing modern approaches to this transformation. acs.org

Carbonylation: While less common than acylation or sulfonylation, carbonylation reactions involving the insertion of carbon monoxide (CO) into the N-H bond can be achieved, typically with transition-metal catalysis. These reactions can lead to the formation of ureas (with another amine) or carbamates (with an alcohol). The reactivity would be analogous to other secondary anilines, though specific conditions would need to be optimized.

A summary of these expected reactions is presented in the table below.

| Reaction Type | Reagent Class | Expected Product | General Conditions |

| Acylation | Acyl Halides (RCOCl), Anhydrides ((RCO)₂O) | N-acyl-N-butyl-3-fluoro-2-methylaniline | Base (e.g., pyridine, triethylamine) |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | N-sulfonyl-N-butyl-3-fluoro-2-methylaniline | Base, or metal catalyst (e.g., In, Yb(III)) organic-chemistry.org |

| Carbonylation | Carbon Monoxide (CO), Oxidant, Nucleophile | Urea or Carbamate derivatives | Transition-metal catalyst (e.g., Pd, Rh) |

Alkylation and Arylation at the Nitrogen Center

The secondary amine of this compound can undergo further substitution at the nitrogen atom to yield tertiary amines.

Alkylation: Further alkylation of this compound would produce a tertiary amine, N-alkyl-N-butyl-3-fluoro-2-methylaniline. A significant challenge in the N-alkylation of amines is preventing over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. However, methods using ionic liquids as the reaction medium have been shown to minimize this over-alkylation for other anilines. The presence of electron-donating groups on the aniline (B41778) ring generally facilitates the reaction, while electron-withdrawing groups can extend reaction times.

Arylation: The introduction of an aryl group at the nitrogen center is a key transformation in organic synthesis. Modern methods for the N-arylation of secondary amines often employ transition-metal catalysts (e.g., copper, palladium) or proceed through aryne intermediates. rsc.orgacs.org Copper-promoted N-arylation of secondary aliphatic amines with boronic acids can be performed under mild, room temperature conditions. acs.org Another approach involves the reaction of secondary amines with o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF, which generates a reactive benzyne (B1209423) intermediate that is trapped by the amine. acs.org These methods offer pathways to synthesize N-aryl-N-butyl-3-fluoro-2-methylaniline derivatives.

Reactions Leading to Heterocyclic Ring Systems

The specific substitution pattern of this compound, featuring an ortho-methyl group, makes it a valuable precursor for the synthesis of quinoline-based heterocyclic systems. The quinoline (B57606) core is present in numerous physiologically active compounds. nih.gov

The Fischer indole (B1671886) synthesis is less likely due to the N-substitution, but other cyclization strategies are prominent. The most relevant pathway is the Friedländer annulation or similar syntheses, where the aniline nitrogen and the ortho-methyl group participate in the formation of the new heterocyclic ring. For example, the reaction of anilines with α-methylene carbonyl compounds is a classic route to quinolines. mdpi.com More modern approaches involve the electrophilic cyclization of N-(2-alkynyl)anilines or domino reactions catalyzed by metals like palladium or iron. nih.govresearchgate.netorganic-chemistry.org A particularly relevant strategy involves the reaction of anilines with aliphatic alcohols and CCl₄ under the action of nickel-containing catalysts to produce 2,3-disubstituted quinolines. researchgate.net In the context of this compound, the ortho-methyl group and the amine nitrogen could react with a suitable two-carbon synthon to construct the pyridinone ring fused to the existing benzene (B151609) ring, yielding a substituted fluoroquinoline.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic and steric interplay of its three substituents: the N-butylamino group, the methyl group, and the fluorine atom.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene derivatives. The regiochemical outcome on the this compound ring is determined by the directing effects of the existing groups.

-NH-butyl group (at C1): This is a strongly activating, ortho, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair, which donates electron density to the ring. oneonta.eduorganicchemistrytutor.com

-CH₃ group (at C2): This is a weakly activating, ortho, para-directing group via a +I (inductive) effect and hyperconjugation. oneonta.eduminia.edu.eg

-F group (at C3): This is a weakly deactivating, ortho, para-directing group. It is deactivating due to its strong -I (inductive) effect but directs ortho/para due to its +M effect, where its lone pairs can stabilize the intermediate carbocation (arenium ion). wikipedia.org

The available positions for substitution are C4, C5, and C6. The combined directing effects are summarized in the table below.

| Substituent | Position | Directing Effect | Activation/Deactivation |

| -NH-butyl | C1 | Ortho, Para | Strongly Activating |

| -CH₃ | C2 | Ortho, Para | Weakly Activating |

| -F | C3 | Ortho, Para | Weakly Deactivating |

C4-position: This position is para to the -NH-butyl group and ortho to the -CH₃ group. Both are activating and o,p-directing, making this a highly favored site for electrophilic attack.

C6-position: This position is ortho to the -NH-butyl group. It is also meta to the methyl and fluorine groups. The strong o,p-directing effect of the amine group makes this position another likely site of substitution, though it may be sterically hindered by the adjacent N-butylamino group.

C5-position: This position is meta to both the -NH-butyl and -CH₃ groups, and ortho to the -F group. Given that the activating groups direct away from this position, it is the least likely site for electrophilic attack.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C4 position , with potential for some substitution at the C6 position, depending on the steric bulk of the electrophile. Studies on the nitration of similarly substituted toluidines confirm that the regioselectivity is a complex interplay of electronic and steric factors, with the activating effects of the amino and methyl groups typically dictating the outcome. ulisboa.pt

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.pubyoutube.com

In the context of this compound, the fluorine atom is a potential leaving group. However, the ring is substituted with electron-donating groups (amino and methyl), which disfavor the SNAr mechanism by destabilizing the required anionic intermediate. Therefore, direct nucleophilic substitution of the fluorine atom on this compound itself is highly unlikely under standard SNAr conditions.

However, SNAr is a crucial pathway in the synthesis of precursors to this molecule. For example, a starting material like 1,3-difluoro-2-methylbenzene or, more effectively, 2,4-difluoronitrobenzene (B147775) could undergo SNAr. In 2,4-difluoronitrobenzene, the nitro group (-NO₂) acts as a powerful EWG, activating the fluorine atoms at the ortho (C2) and para (C4) positions. A nucleophile like n-butylamine could preferentially displace the fluorine at the C4 position (para to the nitro group), followed by reduction of the nitro group to an amine and subsequent methylation to arrive at a related structure. The fluorine at a position meta to the nitro group would be significantly less reactive. youtube.com This highlights how the principles of SNAr are critical in designing synthetic routes to complex anilines, even if the final product is not reactive under SNAr conditions.

Directed Metalation Studies on the Aromatic Core

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the directing effects of the N-butylamino, fluoro, and methyl substituents would be in competition. Generally, the amino group, particularly after N-H deprotonation with a strong base, is a potent ortho-directing group. The fluorine atom is also known to be an effective ortho-directing group for metalation. researchgate.net

Given the substitution pattern of this compound, several outcomes of directed metalation are conceivable. The N-butylamino group would strongly direct metalation to the C6 position. The fluorine atom at C3 would direct to the C2 and C4 positions, and the methyl group at C2 has a weaker directing effect.

Based on the established hierarchy of directing group ability in DoM reactions, it is probable that the N-butylamino group would exert the dominant directing effect, leading to lithiation primarily at the C6 position. However, the presence of the fluorine atom could also lead to a mixture of products, with some metalation occurring at the C4 position. The steric hindrance from the N-butyl and methyl groups would likely disfavor metalation at the positions immediately adjacent to them.

To determine the actual regioselectivity of directed metalation on this compound, experimental studies would be required. Such studies would likely involve treating the compound with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with an electrophile. Analysis of the resulting products would reveal the preferred site of metalation.

Stability and Degradation in Chemical Environments

The stability of this compound is influenced by its functional groups and the surrounding chemical environment.

Thermal Stability Profiles

Specific thermal stability data for this compound is not available in the reviewed literature. However, the thermal stability of anilines is generally influenced by the nature of their substituents. The presence of the N-butyl group may lead to decomposition pathways involving this alkyl chain at elevated temperatures.

The expected thermal decomposition of this compound would likely initiate with the cleavage of the N-butyl group or the C-N bond. The aromatic core itself is expected to be relatively stable to thermal degradation under moderate conditions.

A hypothetical thermal stability profile would need to be determined experimentally using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses would provide data on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after heating.

Hypothetical Thermal Decomposition Data

| Parameter | Predicted Value Range |

| Onset of Decomposition (Tonset) | 200 - 250 °C |

| Temperature of Maximum Decomposition (Tmax) | 250 - 300 °C |

| Residual Mass at 600 °C | < 10% |

This table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.

Chemical Decomposition Pathways in Specific Media

The chemical stability of this compound is dependent on the pH and the presence of oxidizing or reducing agents.

Acidic Media: In acidic solutions, the amino group will be protonated to form the corresponding anilinium salt. This protonation deactivates the aromatic ring towards electrophilic attack but can make the compound more soluble in aqueous media. Under strongly acidic conditions and elevated temperatures, degradation could occur, potentially involving the hydrolysis of the C-N bond or reactions involving the fluoro substituent.

Basic Media: this compound is expected to be relatively stable in basic media under ambient conditions. The amino group is not reactive towards bases. However, at high pH and temperature, or in the presence of strong nucleophiles, substitution of the fluorine atom via a nucleophilic aromatic substitution (SNAr) mechanism could be possible, although the electron-donating nature of the amino and methyl groups would disfavor this reaction.

Oxidative and Reductive Conditions: Anilines are susceptible to oxidation, which can lead to the formation of a complex mixture of colored products, including nitroso, nitro, and polymeric species. The N-butyl group can also be a site of oxidation. Conversely, under reductive conditions, the aromatic ring and the fluoro group are generally stable, though extreme conditions could lead to defluorination.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise bonding framework of a molecule in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional experiments, a complete and unambiguous assignment of all atoms within the N-butyl-3-fluoro-2-methylaniline structure can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for the aromatic protons, the N-butyl chain protons, the N-H proton, and the methyl group protons. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the butyl group would appear as a series of multiplets in the upfield region, with chemical shifts influenced by their proximity to the nitrogen atom. libretexts.org The terminal methyl group of the butyl chain would be the most shielded, appearing at the lowest chemical shift, while the methylene (B1212753) group directly attached to the nitrogen (N-CH₂) would be the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected: six for the aromatic carbons, four for the n-butyl carbons, and one for the methyl group carbon. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine, amino, and methyl substituents. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond C-F coupling constant. The chemical shifts of the butyl group carbons are predictable, with the carbon attached to the nitrogen (C-α) appearing around 40-50 ppm, and the subsequent carbons (C-β, C-γ, C-δ) shifting progressively upfield. oregonstate.eduwisc.edu

¹⁹F NMR Spectroscopy: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a crucial tool for characterizing fluorinated organic compounds. numberanalytics.com The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine. nih.govnih.gov Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic protons. researchgate.netspectrabase.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H | 6.5 - 7.2 | m | J(H,H), J(H,F) |

| NH | 3.5 - 4.5 | br s | - |

| N-CH₂ (butyl) | 3.0 - 3.5 | t | J ≈ 7 |

| CH₂ (butyl) | 1.4 - 1.7 | m | J ≈ 7 |

| CH₂ (butyl) | 1.3 - 1.5 | m | J ≈ 7 |

| CH₃ (butyl) | 0.8 - 1.0 | t | J ≈ 7 |

| Ar-CH₃ | 2.0 - 2.3 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-N | 145 - 150 |

| Aromatic C-CH₃ | 118 - 122 |

| Aromatic C-H | 110 - 130 |

| N-C H₂ (butyl) | 43 - 48 |

| C H₂ (butyl) | 30 - 35 |

| C H₂ (butyl) | 19 - 23 |

| C H₃ (butyl) | 13 - 15 |

| Ar-C H₃ | 15 - 20 |

To definitively establish the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would be instrumental in tracing the connectivity of the protons within the butyl chain and identifying adjacent protons on the aromatic ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This powerful experiment allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the N-CH₂ protons to the aromatic carbons would confirm the position of the N-butyl group. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.netscience.gov This is particularly useful for determining the preferred conformation of the N-butyl group relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretch of the secondary amine would appear as a single, sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl and methyl groups would be observed between 2850 and 3100 cm⁻¹. Aromatic C=C stretching bands would be found in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-F stretch is expected in the range of 1200-1350 cm⁻¹. spectrabase.com

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1500 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1200 - 1350 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode, would be expected to give a strong signal in the Raman spectrum. The C-C stretching vibrations of the butyl chain would also be readily observable. The N-N bond, if it were present in a dimerized or complexed form, can also be studied by Raman spectroscopy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.comyoutube.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). Aniline itself exhibits two main absorption bands: a strong primary band (π → π) around 230 nm and a weaker secondary band (n → π) around 280 nm. The presence of the methyl, fluoro, and N-butyl substituents on the aniline ring will cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the chromophore. researchgate.netyoutube.com The exact position of the λmax values would be sensitive to the solvent polarity. youtube.com

Advanced Spectroscopic and Structural Characterization of this compound in Research

Extensive searches of scientific literature and chemical databases have revealed that while this compound is a known compound, identified by the CAS number 1250629-41-4, it has not been the subject of detailed published research focusing on its advanced spectroscopic and structural properties. bldpharm.com

This lack of available data prevents a thorough discussion and the creation of data tables for the following topics as requested:

Electronic Absorption Properties and Chromophoric Analysis: No published studies on the UV-Vis absorption spectra, including absorption maxima (λmax) and molar absorptivity (ε), for this compound could be located.

Solvatochromic Behavior Studies: There is no available research detailing how the absorption or emission spectra of this compound change in response to varying solvent polarities.

High-Resolution Mass Spectrometry (HRMS): Specific high-resolution mass spectrometry data, which would provide the precise mass and elemental composition of the molecule, has not been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis: While GC-MS is a standard analytical technique, no research articles were found that specifically detail the use of GC-MS for the analysis of reaction mixtures involving the synthesis or modification of this compound.

X-ray Crystallography: There are no published crystal structure reports for this compound. Consequently, information regarding its solid-state structure, such as the crystal system, space group, and specific bond lengths and angles, is not available.

While information exists for the related precursor, 3-fluoro-2-methylaniline (B146951) , this data cannot be extrapolated to accurately represent the spectroscopic and structural characteristics of this compound due to the influence of the N-butyl group on the molecule's electronic and steric properties.

Therefore, until dedicated research on this compound is conducted and published, a detailed article on its advanced spectroscopic and structural characterization cannot be generated.

Information on the intermolecular interactions and crystal packing analysis of this compound, including Hirshfeld surface analysis, is not available in the public domain.

A thorough search of scientific literature and chemical databases did not yield any specific studies on the crystal structure or intermolecular interactions of the compound this compound. Consequently, detailed research findings and data tables concerning its Hirshfeld surface analysis could not be retrieved.

While information exists for related compounds, such as 3-fluoro-2-methylaniline and other aniline derivatives, this data is not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of the requested article. The precise nature of intermolecular forces and crystal packing is highly dependent on the exact molecular structure, and substitutions on the aniline ring and the amine group significantly influence these properties. Without experimental crystallographic data for this compound, a scientifically accurate analysis of its crystal packing and intermolecular interactions is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For N-butyl-3-fluoro-2-methylaniline, these calculations would elucidate the effects of its unique substitution pattern.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry, including bond lengths and angles, of molecules like this compound.

The geometry of the aniline (B41778) ring is influenced by its substituents. The presence of the N-butyl group, an electron-donating group, is expected to cause a slight elongation of the C-N bond compared to unsubstituted aniline. Conversely, the fluorine atom, being highly electronegative, will likely shorten the C-F bond. The methyl group, also an electron-donating group, will have a more subtle effect on the ring geometry.

| Parameter | Predicted Value (Å or °) | Rationale based on Analogous Compounds |

|---|---|---|

| C-N Bond Length | ~1.41 | N-alkylation tends to slightly increase the C-N bond length compared to aniline. |

| C-F Bond Length | ~1.37 | Consistent with C-F bond lengths in other fluoroaromatic compounds. |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.40 | Typical range for substituted benzene (B151609) rings. |

| C-N-C (butyl) Bond Angle | ~110-115 | Reflects sp³ hybridization of the nitrogen with some steric influence from the butyl group. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the electron-donating N-butyl and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The fluorine atom, being electron-withdrawing, will lower the energy of both the HOMO and LUMO, but the effect on the HOMO is generally less pronounced than that of the amino group.

Studies on substituted anilines provide a basis for predicting the HOMO-LUMO energies. For example, the HOMO-LUMO gap in methyl-substituted anilines has been computed, with values typically in the range of 4-5 eV. researchgate.net The presence of both electron-donating (N-butyl, methyl) and electron-withdrawing (fluoro) groups in this compound will result in a nuanced electronic structure.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -5.0 to -5.5 | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | ~ -0.5 to -1.0 | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Energy Gap | ~ 4.0 to 4.5 | A measure of the molecule's chemical stability and reactivity. |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which are indicative of hyperconjugative and resonance effects.

In this compound, significant delocalization is expected between the lone pair of the nitrogen atom and the π-system of the benzene ring. This interaction is a defining feature of anilines and contributes to their chemical properties. The NBO analysis would quantify the energy of this delocalization.

Furthermore, hyperconjugative interactions involving the C-H bonds of the butyl and methyl groups with the aromatic ring can also be identified. The fluorine atom's lone pairs will also participate in delocalization, albeit with a different character compared to the nitrogen lone pair. Studies on halogenated anilines have shown that such delocalization effects can be significant. dntb.gov.ua

Chemical Reactivity Descriptors and Reactivity Indices

Chemical reactivity descriptors are derived from the electronic properties of a molecule and provide a quantitative measure of its reactivity. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These are fundamental properties that can be related to the HOMO and LUMO energies through Koopman's theorem (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)).

For this compound, the electron-donating N-butyl and methyl groups would be expected to lower the ionization potential compared to aniline, making it easier to oxidize. The fluorine atom will tend to increase the ionization potential. Computational studies on substituted anilines have established clear trends in how different substituents affect these properties. umn.edu

Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) provide further insights into a molecule's stability and reactivity. researchgate.netnih.gov

Electronegativity (χ) is the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates the molecule's polarizability.

For this compound, the combination of electron-donating and -withdrawing groups will result in intermediate values for these descriptors compared to more simply substituted anilines.

| Descriptor | Predicted Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (IP) | ~ 7.0 - 7.5 | Energy required to remove an electron. |

| Electron Affinity (EA) | ~ 0.5 - 1.0 | Energy released upon gaining an electron. |

| Electronegativity (χ) | ~ 3.75 - 4.25 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | ~ 3.25 - 3.75 | Resistance to change in electron configuration. |

| Chemical Softness (S) | ~ 0.27 - 0.31 | Measure of polarizability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the reactive behavior of a molecule. It calculates the electrostatic potential at the surface of a molecule, providing a visual guide to its charge distribution. For this compound, an MEP map would be generated using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

The resulting MEP map would display a color-coded surface. Regions of negative electrostatic potential, typically colored red, would indicate areas rich in electrons and susceptible to electrophilic attack. In the case of this compound, these would likely be concentrated around the nitrogen atom of the amino group and the fluorine atom, due to their high electronegativity. The aromatic ring itself would also exhibit regions of varying potential, influenced by the activating methyl group and the deactivating, electron-withdrawing fluorine atom.

Conversely, areas of positive electrostatic potential, shown in blue, would signify electron-deficient regions prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and the butyl chain. This detailed map of electronic density allows chemists to predict how the molecule will interact with other reagents, identifying likely sites for hydrogen bonding and chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The flexible N-butyl group of this compound introduces significant conformational complexity. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures of the molecule. This is achieved by systematically rotating the rotatable bonds—specifically the C-N bond of the butyl group and the C-C bonds within the butyl chain—and calculating the corresponding energy of each conformation.

The results of these calculations are visualized on a Potential Energy Surface (PES). The PES is a multidimensional plot that maps the molecule's potential energy as a function of its geometric parameters (e.g., dihedral angles). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Spectroscopic Property Prediction

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a standard tool for structure elucidation. For this compound, ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT.

The calculations would be performed on the optimized geometries of the most stable conformers identified in the conformational analysis. The predicted chemical shifts for each nucleus would then be averaged, weighted by the Boltzmann population of each conformer at a given temperature. These theoretical values can be compared with experimental NMR spectra to confirm the molecular structure.

Furthermore, spin-spin coupling constants (J-couplings) can also be computed. These calculations would predict the coupling between adjacent protons and between protons and carbon-13 or fluorine-19 nuclei, providing further detailed insight into the molecular connectivity and conformation.

Hypothetical Calculated NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (Aromatic, C-NH) | 145-150 | - |

| C (Aromatic, C-CH₃) | 120-125 | - |

| C (Aromatic, C-F) | 158-163 (doublet, ¹JCF) | - |

| Aromatic CH | 6.5-7.5 | 6.5-7.5 |

| N-CH₂ | 40-45 | 3.0-3.5 |

| CH₂ (Butyl) | 20-35 | 1.3-1.7 |

| CH₃ (Butyl) | 10-15 | 0.8-1.0 |

| CH₃ (Aromatic) | 15-20 | 2.0-2.5 |

Simulated IR and UV-Vis Spectra

Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be simulated to aid in the identification and characterization of this compound.

To simulate the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aniline derivative like this compound, π → π* transitions within the aromatic ring would be the most prominent features in the UV-Vis spectrum.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. For instance, the N-alkylation of 3-fluoro-2-methylaniline (B146951) with a butyl halide could be modeled to understand the reaction pathway.

This type of study involves locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to calculate the geometry and energy of the transition state, as well as the reactants and products.

By characterizing the transition states, chemists can gain a detailed understanding of the reaction mechanism, including the bond-making and bond-breaking processes. This information is critical for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and selectivity of the reaction. For example, modeling could help to determine whether the N-alkylation proceeds via an SN1 or SN2 mechanism.

Applications As a Synthetic Intermediate and in Advanced Materials Research

Precursor in Organic Synthesis

The reactivity of the aniline (B41778) core, modified by its substituents, allows N-butyl-3-fluoro-2-methylaniline to serve as a versatile building block. The amino group can be readily functionalized, and the aromatic ring can participate in various substitution reactions, making it a key starting material for a range of complex organic molecules.

The parent compound, 3-fluoro-2-methylaniline (B146951), is a known precursor in the synthesis of complex heterocyclic structures. For instance, it has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline. chemicalbook.com The synthetic pathway often involves the acetylation of the amino group, followed by further modifications of the aromatic ring and subsequent cyclization reactions to form fused ring systems.

The introduction of an N-butyl group in this compound alters the nucleophilicity of the nitrogen atom and introduces greater steric bulk compared to the primary amine of its precursor. While this can influence reaction kinetics, the fundamental reactivity for building complex molecules remains. It can be used in condensation reactions with diketones to form substituted quinoxalines or in multi-step syntheses to produce other heterocyclic systems. The fluorine and methyl groups on the aromatic ring also direct the regioselectivity of electrophilic aromatic substitution reactions, providing a means to control the formation of specific isomers.

A general synthetic route to a complex heterocyclic system starting from this compound might involve its reaction with a suitable dielectrophile to construct the heterocyclic ring. The specific nature of the resulting compound would be dictated by the choice of the reaction partner and the reaction conditions.

Fluorinated anilines are a critical class of intermediates in the agrochemical industry due to the often-beneficial effects of fluorine on the biological activity and metabolic stability of pesticides. While specific agrochemicals derived directly from this compound are not widely documented in public literature, its structural motifs are present in known active compounds.

A plausible synthetic application is in the creation of novel herbicides or fungicides. The synthesis would likely involve the reaction of the secondary amine of this compound with an acyl chloride or a similar activating group to form an amide, a common functional group in many agrochemicals. This could be followed by further elaboration of the molecule. For example, a reaction with a chloroacetyl chloride would yield an α-chloroacetanilide, a class of compounds known for their herbicidal activity.

| Reaction Step | Reactants | Product | Significance |

| 1 | This compound, Chloroacetyl chloride | 2-chloro-N-(3-fluoro-2-methylphenyl)-N-butylacetamide | Formation of an α-chloroacetanilide, a common herbicidal scaffold. |

| 2 | 2-chloro-N-(3-fluoro-2-methylphenyl)-N-butylacetamide, Nucleophile (e.g., a thiol) | Substituted acetamide (B32628) derivative | Introduction of further functionality to modulate biological activity and selectivity. |

This hypothetical pathway illustrates how the unique substitution pattern of this compound can be leveraged to create complex molecules with potential agrochemical applications.

Aniline derivatives are foundational in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The amino group of this compound can be diazotized and then coupled with an electron-rich aromatic compound (a coupling component) to form an azo dye. The substituents on the aniline ring play a crucial role in determining the final color and properties of the dye.

In this context:

The fluorine atom , being highly electronegative, can influence the electronic distribution within the chromophore, leading to changes in the absorption maximum and potentially improving the lightfastness and thermal stability of the dye.

The methyl group also acts as a weak auxochrome and its steric bulk can influence the planarity of the dye molecule, which in turn affects the color intensity.

A hypothetical azo dye could be synthesized by diazotizing this compound with nitrous acid and coupling the resulting diazonium salt with a compound like N,N-dimethylaniline. The resulting structure would have a complex chromophoric system with its color and properties fine-tuned by the specific substituents.

Role in Catalysis

The structural features of this compound also make it an interesting candidate for applications in catalysis, both as a component of ligands for metal catalysts and potentially as an organocatalyst itself.

The nitrogen atom of this compound can act as a coordinating atom for transition metals, making it a building block for the synthesis of ligands used in metal-catalyzed reactions. By introducing other donor atoms (e.g., phosphorus, oxygen, or another nitrogen) into the molecule, bidentate or polydentate ligands can be created.

For example, ortho-lithiation of the aromatic ring followed by reaction with a chlorophosphine could introduce a phosphine (B1218219) group, creating a P,N-type ligand. Such ligands are valuable in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The N-butyl group and the fluorine atom would provide steric and electronic tuning of the ligand, which can influence the activity, selectivity, and stability of the metal complex. A patent for a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, describes a synthesis that utilizes a Xantphos ligand, highlighting the relevance of sophisticated phosphine ligands in the chemistry of such anilines. google.com

| Ligand Type | Potential Synthesis | Potential Application |

| P,N-Ligand | Ortho-metalation followed by reaction with R₂PCl | Asymmetric hydrogenation, cross-coupling reactions |

| N,O-Ligand | Introduction of a hydroxyl or ether group on the aromatic ring | Polymerization, oxidation reactions |

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. While this compound itself is a weak base and unlikely to be a highly active catalyst on its own, it can be incorporated into more complex organocatalytic structures. For instance, it could be a precursor for chiral amines or amides that can catalyze asymmetric reactions.

Research into the organocatalytic synthesis of fluorinated bisoxindoles has demonstrated the utility of fluorinated aromatic moieties in stereoselective transformations. nih.gov Although this work does not use this compound directly, it establishes that the presence of fluorine in the catalyst or substrate can be beneficial for achieving high yields and stereoselectivities. The this compound scaffold could be incorporated into similar systems to create novel organocatalysts with tailored properties.

Advanced Materials Science Applications

This compound is a designer monomer with significant potential in advanced materials science. The unique combination of a solubility-enhancing N-butyl group, an electron-withdrawing fluorine atom, and a sterically influential methyl group allows for the fine-tuning of the resulting polymer's properties. These characteristics make it a candidate for creating functional materials with tailored electronic, optical, and sensing capabilities.

Monomer in Polymer Synthesis for Functional Materials

The polymerization of this compound would result in a substituted polyaniline, a class of conducting polymers known for their environmental stability and tunable properties. jmest.org The synthesis would typically proceed via chemical or electrochemical oxidative polymerization. nih.govmetu.edu.tr The specific substituents on the aniline monomer unit are expected to impart distinct characteristics to the polymer.

N-butyl Group: The attachment of a butyl group to the nitrogen atom is anticipated to significantly enhance the polymer's solubility in common organic solvents. researchgate.net This is a critical advantage over the parent polyaniline, which is notoriously difficult to process due to its poor solubility. rroij.com Improved solubility facilitates the formation of uniform thin films, which are essential for many electronic device applications. However, N-alkylation can also decrease the electrical conductivity compared to unsubstituted polyaniline by introducing steric hindrance that affects chain planarity and charge transport. researchgate.netacs.org

3-fluoro Group: The fluorine atom at the meta position of the aniline ring has a strong influence on the electronic properties of the polymer. Due to its high electronegativity, the C-F bond can enhance the thermal stability of the polymer backbone. tandfonline.com Studies on poly(3-fluoroaniline) have shown that while it has better thermal stability and solubility than polyaniline, it also tends to have lower electrical conductivity. tandfonline.comresearchgate.net The fluorine substituent modifies the polymer's redox potential and can influence its interaction with various analytes, a key aspect for sensor applications.

2-methyl Group: The methyl group at the ortho position introduces steric effects that can influence the polymer's morphology and chain packing. This steric hindrance can further improve solubility but may also lead to a decrease in conductivity by disrupting the conjugation along the polymer chain. rroij.com However, the presence of such groups can create more porous morphologies, which can be advantageous for applications requiring a high surface area, such as sensors. nih.gov

The combination of these groups in poly(this compound) would likely result in a highly processable and thermally stable material. While the conductivity might be lower than that of unsubstituted polyaniline, the material's functionality can be optimized for specific applications where high conductivity is not the primary requirement.

Table 1: Predicted Influence of Substituents on Poly(this compound) Properties

| Substituent Group | Position | Predicted Effect on Polymer Properties | Rationale |

| N-butyl | Nitrogen Atom | Increases solubility; Decreases conductivity | Improves processability; Steric hindrance disrupts conjugation researchgate.netacs.org |

| 3-fluoro | Phenyl Ring | Enhances thermal stability; Modifies electronic properties | Strong C-F bond; High electronegativity of fluorine tandfonline.com |

| 2-methyl | Phenyl Ring | Increases solubility; Creates porous morphology | Steric effects disrupt chain packing rroij.comnih.gov |

Components in Optoelectronic and Electronic Materials

Substituted polyanilines are widely investigated for their use in optoelectronic and electronic devices. The tunable energy band gap and work function of these materials make them suitable for various roles in device fabrication. utoronto.ca

Polymers derived from this compound could be used in:

Organic Light-Emitting Diodes (OLEDs): The improved solubility would allow for the formation of smooth, amorphous films via spin-coating or inkjet printing, which is crucial for manufacturing large-area OLED displays. The polymer could function as a hole injection or transport layer, facilitating the efficient movement of charge carriers within the device. The fluorine and methyl substituents would allow for tuning of the HOMO/LUMO energy levels to better match those of other materials in the OLED stack, thereby improving device efficiency and lifetime.

Organic Field-Effect Transistors (OFETs): In OFETs, the polymer would act as the semiconducting layer. While high charge carrier mobility is desired, the processability and environmental stability offered by a polymer like poly(this compound) are also critical. The N-butyl group would ensure good film formation, a prerequisite for efficient charge transport across the semiconductor-dielectric interface.

Antistatic Coatings and Conductive Films: Due to its expected moderate conductivity and excellent film-forming properties, the polymer could be used for transparent antistatic coatings on electronic displays or packaging for sensitive electronic components.

Research on related N-substituted and ring-substituted polyanilines has demonstrated their potential in these areas. For instance, poly(N-methylaniline) has been studied for its rectifying properties in Schottky diodes, with its energy band gap estimated to be around 3.2 eV. utoronto.ca The introduction of fluorine is known to alter these electronic properties, providing a pathway to fine-tune materials for specific optoelectronic applications.

Table 2: Potential Optoelectronic Applications and Key Polymer Properties

| Application | Required Polymer Property | Contribution of this compound |

| OLEDs | Good film formation, Tunable energy levels | High solubility from N-butyl and methyl groups; Electronic tuning from fluorine researchgate.netrroij.com |

| OFETs | High processability, Environmental stability | Excellent solubility and film-forming ability; Enhanced thermal stability researchgate.nettandfonline.com |

| Antistatic Coatings | Moderate conductivity, Good adhesion | Tunable conductivity and superior processability |

Development of Sensors and Related Technologies

Conducting polymers are excellent materials for chemical sensors because their electrical properties change significantly upon exposure to various analytes. nih.govcapes.gov.br Polyaniline and its derivatives have been extensively used in sensors for gases like ammonia (B1221849) and for monitoring pH. mdpi.commdpi.com

The unique structure of poly(this compound) makes it a promising candidate for advanced sensor development:

Chemical Sensors: The polymer's response to an analyte is based on interactions such as doping/dedoping, swelling, or changes in conformation. The fluorine and methyl groups on the aromatic ring, along with the N-butyl group, create a specific chemical environment that can lead to selective interactions with target molecules. For example, the porous morphology potentially induced by the methyl group could enhance sensitivity by providing a larger surface area for gas adsorption. nih.gov

pH Sensors: Polyaniline-based sensors are known for their potentiometric response to changes in pH. mdpi.com The nitrogen atoms in the polymer backbone can be protonated or deprotonated, leading to a measurable change in potential. The substituents on the this compound monomer would modulate the pKa of the polymer, potentially allowing for the development of sensors tailored for specific pH ranges or for use in challenging chemical environments.

Biosensors: The ability to form stable films and potentially be functionalized makes this polymer a candidate for biosensor applications. It could serve as a matrix for immobilizing enzymes or antibodies, with the polymer's conductivity changes signaling a biological recognition event.

Studies on other substituted polyanilines have shown that substituents play a crucial role in determining sensor performance, including sensitivity and selectivity. nih.gov For instance, N-substituted polyaniline derivatives have been computationally studied as promising materials for chemical sensors due to their specific binding energies with various analytes. nih.gov

Analytical Method Development for Chemical Processes and Quality Control

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of organic compounds, offering high-resolution separation of components in a mixture. For N-butyl-3-fluoro-2-methylaniline, both gas and liquid chromatography are applicable, each providing distinct advantages for process control and quality assurance.

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

For routine purity checks and monitoring the depletion of starting materials or the formation of byproducts, a GC system equipped with a Flame Ionization Detector (FID) offers excellent sensitivity. However, for unambiguous identification of impurities or reaction products, coupling the GC with a Mass Spectrometer (MS) is the preferred approach. GC-MS provides structural information, allowing for the positive identification of known and unknown compounds by comparing their mass spectra to spectral libraries or by interpreting fragmentation patterns. nih.gov

The analysis of aromatic amines by GC can sometimes be challenging due to their polarity, which may lead to poor peak shape (tailing). To mitigate this, derivatization is a common strategy. Amines can be reacted with reagents like acetic anhydride (B1165640) or other acylating agents to form less polar, more volatile derivatives that exhibit improved chromatographic behavior. nih.gov For instance, a method developed for aniline (B41778) metabolites involved derivatization with acetic anhydride followed by trifluoroacetic anhydride, creating diacyl derivatives that were well-resolved by GC. Another approach for analyzing aniline in biological samples involved derivatization with 4-carbethoxyhexafluorobutyryl chloride, which yielded a derivative with a strong molecular ion in the mass spectrum, facilitating sensitive quantification. nih.gov

The U.S. Environmental Protection Agency (EPA) Method 8131 provides guidance for the analysis of aniline and its derivatives by GC, suggesting the use of a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity for nitrogen-containing compounds. epa.gov While this method is for environmental samples, its principles can be adapted for industrial quality control. epa.govd-nb.info

Below is a table outlining typical starting parameters for a GC-MS method for the analysis of this compound, based on established methods for similar aromatic amines.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides good resolution for a wide range of semi-volatile organic compounds. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas that carries the sample through the column. |

| Oven Program | Start at 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | Temperature gradient to separate compounds with different boiling points effectively. researchgate.net |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification of the analyte and any impurities. |

| MS Source Temp. | 230 °C | Optimal temperature for ionization in the MS source. |

| MS Quad Temp. | 150 °C | Maintains the quadrupole at a stable temperature for consistent mass filtering. |

| Scan Range | 40-450 amu | Covers the expected mass range of the target compound and potential fragments/impurities. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of compounds that may be thermally labile or not sufficiently volatile for GC. Given its structure, this compound is well-suited for reversed-phase HPLC analysis.

In reversed-phase HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For aromatic amines, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid modifier like formic acid or phosphoric acid. sielc.comnih.gov The acid helps to protonate the amine, which can improve peak shape and ensure consistent retention times. sielc.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (typically around 190-250 nm). nih.gov For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer (LC-MS) is employed. LC-MS provides molecular weight and structural information, which is invaluable for impurity profiling and stability studies. d-nb.info

Research on similar compounds, such as o-butylaniline and N-butylaniline, demonstrates the effectiveness of reversed-phase HPLC for their separation. sielc.com A typical method uses an acetonitrile/water gradient on a C18 column. sielc.comsielc.com These methods can be readily adapted for this compound, with minor adjustments to the gradient profile to achieve optimal resolution from any process-related impurities.

Table 2: Representative HPLC Conditions for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column offering good efficiency and retention for aromatic amines. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid improves peak shape. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. sielc.comnih.gov |